3-Bromo-2-nitrobenzaldehyde CAS number and properties
3-Bromo-2-nitrobenzaldehyde CAS number and properties
An In-Depth Technical Guide to 3-Bromo-2-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction: 3-Bromo-2-nitrobenzaldehyde is a highly functionalized aromatic carbonyl compound that serves as a pivotal building block in modern organic synthesis. Its strategic substitution pattern—featuring an aldehyde, a nitro group, and a bromine atom in a specific ortho/meta arrangement—renders it a versatile precursor for the construction of complex molecular architectures. The electron-withdrawing nature of the ortho-nitro group significantly activates the aldehyde for nucleophilic attack, while the bromine atom provides a reactive handle for cross-coupling reactions. This guide provides an in-depth analysis of 3-Bromo-2-nitrobenzaldehyde, consolidating its physicochemical properties, validated synthesis protocols, reactivity profile, and critical applications for professionals in pharmaceutical research and chemical development.
Physicochemical and Spectroscopic Data
The accurate identification and characterization of a reagent are fundamental to its effective use in research and development. 3-Bromo-2-nitrobenzaldehyde is a distinct, stable solid at room temperature.
Core Compound Properties
Quantitative data for 3-Bromo-2-nitrobenzaldehyde has been consolidated from multiple authoritative sources to ensure accuracy for experimental design.
| Property | Value | Source(s) |
| CAS Number | 882772-99-8 | [1][2] |
| Molecular Formula | C₇H₄BrNO₃ | [1] |
| Molecular Weight | 230.02 g/mol | [1] |
| IUPAC Name | 3-bromo-2-nitrobenzaldehyde | [2] |
| Appearance | White to Yellow Solid | [2] |
| Melting Point | 75-77 °C | |
| Boiling Point | 298.7 ± 25.0 °C (Predicted) | |
| Density | 1.781 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Sparingly soluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | General Chemical Principles |
Spectroscopic Signature
While public spectral database entries are limited, the compound's structure has been unequivocally confirmed through standard spectroscopic methods as cited in synthetic literature. The expected spectral features are dictated by its functional groups.
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¹H NMR: The spectrum is characterized by a highly deshielded aldehyde proton signal (typically δ > 10 ppm) and distinct signals in the aromatic region, with coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
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¹³C NMR: The spectrum will show a carbonyl carbon signal (typically δ > 185 ppm), and six distinct aromatic carbon signals, including those directly attached to the electron-withdrawing nitro group and the bromine atom.
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IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the aldehyde (approx. 1700-1720 cm⁻¹), and asymmetric and symmetric stretches for the C-NO₂ group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).
Note: The characterization of 3-Bromo-2-nitrobenzaldehyde by NMR has been reported in the scientific literature, confirming its structural identity through these expected features.
Synthesis Protocol: Electrophilic Nitration
The most direct and reliable synthesis of 3-Bromo-2-nitrobenzaldehyde is achieved through the regioselective electrophilic nitration of 3-bromobenzaldehyde. The bromine atom is a weak deactivating group but directs electrophiles to the ortho and para positions. The aldehyde is a meta-directing group. The ortho position relative to the bromine is sterically hindered and electronically deactivated by the aldehyde, leading to preferential nitration at the C2 position.
Experimental Methodology
The following protocol is adapted from a validated procedure described in the doctoral thesis of Dr. Jean-François Brière.
Reaction: Electrophilic Nitration of 3-Bromobenzaldehyde
Materials:
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3-Bromobenzaldehyde
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Fuming Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Ice
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Dichloromethane (CH₂Cl₂)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (1.4 mL).
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Cooling: Cool the flask in an ice-water bath to 0 °C.
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Substrate Addition: Slowly add 3-bromobenzaldehyde (315 µL, 2.7 mmol) to the cold sulfuric acid over a period of 20 minutes, ensuring the temperature remains at 0 °C.
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Nitrating Mixture: To the dropping funnel, add fuming nitric acid (100 µL).
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Nitration: Add the nitric acid dropwise to the reaction mixture, maintaining a temperature of 0 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture over crushed ice. A precipitate will form.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
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Neutralization: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-Bromo-2-nitrobenzaldehyde as a yellow solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Bromo-2-nitrobenzaldehyde.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Bromo-2-nitrobenzaldehyde is dominated by the interplay of its three functional groups.
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Aldehyde Group: The aldehyde is the primary site for nucleophilic addition. The powerful electron-withdrawing effect of the adjacent nitro group makes the carbonyl carbon exceptionally electrophilic, facilitating reactions like Wittig olefination, Grignard additions, and reductive aminations.
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Nitro Group: The nitro group is readily reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C, iron powder). This transformation is fundamental to its use in heterocyclic synthesis, as the resulting 2-amino-3-bromobenzaldehyde is a precursor to quinazolines and other fused ring systems.
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Bromo Group: The bromine atom is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for late-stage diversification of molecules derived from the aldehyde or nitro group.
Application in Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds
A paramount application of 3-Bromo-2-nitrobenzaldehyde in drug discovery is its use as a starting material for the synthesis of quinazolines. The quinazoline scaffold is a well-known "privileged structure" found in numerous approved drugs, including kinase inhibitors for cancer therapy.
Representative Protocol: Synthesis of an 8-Bromo-substituted Quinazoline
This protocol illustrates the conversion of 3-Bromo-2-nitrobenzaldehyde into a quinazoline core structure through a reductive cyclization strategy. This is a representative method based on established chemical transformations.
Objective: To synthesize an 8-bromo-2-substituted-quinazoline derivative.
Step A: Reductive Amination
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Dissolve 3-Bromo-2-nitrobenzaldehyde (1.0 eq) and a primary amine (R-NH₂, 1.1 eq) in a suitable solvent like methanol or dichloroethane.
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Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.
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Stir the reaction for 12-24 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract with an organic solvent. The resulting secondary amine is often used in the next step without extensive purification.
Step B: Nitro Group Reduction and Cyclization
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Dissolve the crude secondary amine from Step A in ethanol or acetic acid.
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Add a reducing agent for the nitro group, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
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Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization with the in-situ formed iminium ion (or its equivalent) to form the dihydroquinazoline, which then oxidizes to the aromatic quinazoline.
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Cool the reaction, neutralize with a base (e.g., saturated NaHCO₃), and extract with ethyl acetate.
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Purify the product by column chromatography to yield the target 8-bromoquinazoline.
Application Workflow Diagram
Caption: Reductive cyclization pathway to 8-bromoquinazolines.
Safety and Handling
3-Bromo-2-nitrobenzaldehyde must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| STOT SE 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
3-Bromo-2-nitrobenzaldehyde is a chemical intermediate of significant value, particularly for the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties and reliable synthetic protocols make it a dependable reagent. The compound’s true utility is realized in its reactivity, offering three distinct functional handles that can be manipulated to create diverse and complex molecular scaffolds. Its role as a precursor to quinazolines highlights its importance in modern medicinal chemistry, providing a direct route to a class of compounds with proven therapeutic relevance. This guide serves as a foundational resource for scientists looking to leverage the unique chemical potential of 3-Bromo-2-nitrobenzaldehyde in their research endeavors.
References
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Benzimidazolyl Palladium Complexes as Highly Active Bifunctional Catalysts for Sustainable Cross-Coupling, C–H Functionalization and Pharmaceutical Ingredient Synthesis. NC State University Libraries. [Link]
- Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
